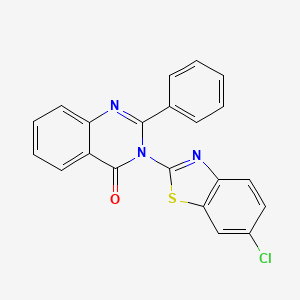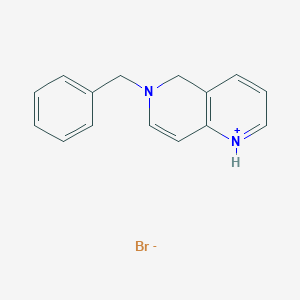
1-(2-Propylcyclohexyl)-1,2,3,4-tetrahydroquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Propylcyclohexyl)-1,2,3,4-tetrahydroquinoline is an organic compound that belongs to the class of tetrahydroquinolines These compounds are characterized by a quinoline core that is partially hydrogenated, resulting in a tetrahydroquinoline structure
Vorbereitungsmethoden
The synthesis of 1-(2-Propylcyclohexyl)-1,2,3,4-tetrahydroquinoline can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-propylcyclohexanone with aniline in the presence of a suitable catalyst can lead to the formation of the desired tetrahydroquinoline derivative. Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity of the compound.
Analyse Chemischer Reaktionen
1-(2-Propylcyclohexyl)-1,2,3,4-tetrahydroquinoline undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can further hydrogenate the quinoline ring.
Substitution: Various substituents can be introduced into the quinoline ring through nucleophilic or electrophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(2-Propylcyclohexyl)-1,2,3,4-tetrahydroquinoline has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in biochemical studies.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(2-Propylcyclohexyl)-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
1-(2-Propylcyclohexyl)-1,2,3,4-tetrahydroquinoline can be compared with other tetrahydroquinoline derivatives. Similar compounds include:
- 1-(2-Methylcyclohexyl)-1,2,3,4-tetrahydroquinoline
- 1-(2-Ethylcyclohexyl)-1,2,3,4-tetrahydroquinoline
These compounds share a similar core structure but differ in the substituents attached to the cyclohexyl ring. The unique propyl group in this compound contributes to its distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
87207-59-8 |
|---|---|
Molekularformel |
C18H27N |
Molekulargewicht |
257.4 g/mol |
IUPAC-Name |
1-(2-propylcyclohexyl)-3,4-dihydro-2H-quinoline |
InChI |
InChI=1S/C18H27N/c1-2-8-15-9-3-5-12-17(15)19-14-7-11-16-10-4-6-13-18(16)19/h4,6,10,13,15,17H,2-3,5,7-9,11-12,14H2,1H3 |
InChI-Schlüssel |
UAQGKFHJKCQOIW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1CCCCC1N2CCCC3=CC=CC=C32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


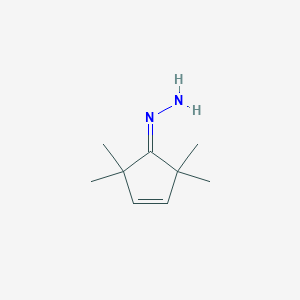
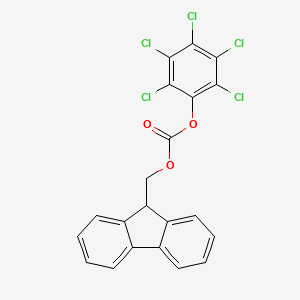
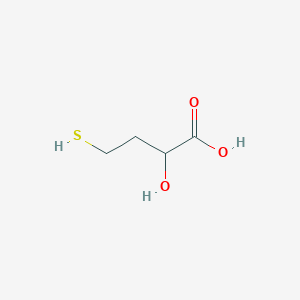
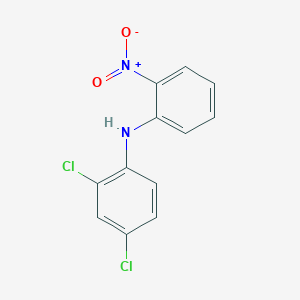
![2-({[(4-Chlorophenyl)sulfanyl]methyl}sulfanyl)-1-methylpyridin-1-ium chloride](/img/structure/B14409408.png)
![1-(7-Methyl-7,15-diazadispiro[5.1.5~8~.3~6~]hexadecan-15-yl)octadecan-1-one](/img/structure/B14409418.png)
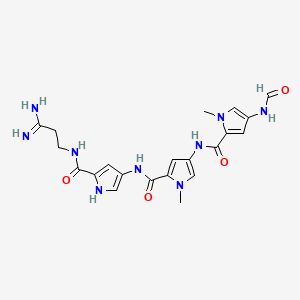
![3-(Hydroxyimino)-2-thiabicyclo[2.2.2]octane-4-carbonitrile](/img/structure/B14409426.png)
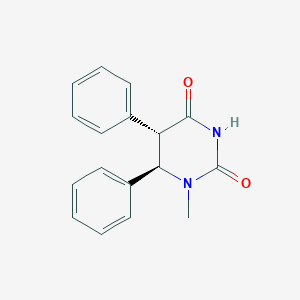
![Ethanone, 1-[2-(2-propenyl)cyclopentyl]-](/img/structure/B14409433.png)
![2-[2-(Benzyloxy)ethoxy]ethyl carbonochloridate](/img/structure/B14409444.png)
![11-Hydroxy-3,10-dimethoxy-12H-benzo[b]xanthen-12-one](/img/structure/B14409446.png)
